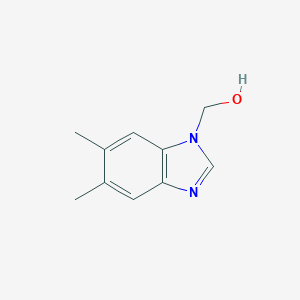

(5,6-Dimethyl-1h-benzimidazol-1-yl)methanol

Vue d'ensemble

Description

(5,6-Dimethyl-1h-benzimidazol-1-yl)methanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure consists of a benzimidazole ring substituted with two methyl groups at positions 5 and 6 and a methanol group at position 1.

Méthodes De Préparation

The synthesis of (5,6-Dimethyl-1h-benzimidazol-1-yl)methanol typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Industrial production methods may involve the use of catalysts such as CuCl and TMEDA in solvents like DMSO at elevated temperatures (e.g., 120°C) to achieve high yields .

Analyse Des Réactions Chimiques

(5,6-Dimethyl-1h-benzimidazol-1-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methanol group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Applications De Recherche Scientifique

Medicinal Chemistry

(5,6-Dimethyl-1H-benzimidazol-1-yl)methanol has been investigated for its potential therapeutic effects. It exhibits properties that may be beneficial in treating various conditions:

- Anti-inflammatory Activity: Research indicates that derivatives of benzimidazole compounds demonstrate significant anti-inflammatory effects. In particular, studies have shown that certain benzimidazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, compounds derived from this compound have shown notable inhibition rates compared to standard anti-inflammatory drugs like diclofenac .

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | % Inhibition |

|---|---|---|---|

| Compound A | 0.1664 | 0.0370 | 92.7 |

| Compound B | 0.2272 | 0.0469 | 97.6 |

Pharmacological Studies

Pharmacological investigations have highlighted the compound's potential as a multitarget agent against diseases such as cancer:

- Prostate Cancer Treatment: Modifications of the benzimidazole scaffold have led to the development of agents that down-regulate androgen receptors, which are crucial in prostate cancer progression. The compound's structural features facilitate interactions with these receptors, providing a pathway for novel cancer therapies .

The biological activity of this compound extends to its ability to act as an enzyme inhibitor:

- Enzyme Inhibition: Studies have reported that certain derivatives exhibit inhibitory effects on enzymes involved in metabolic pathways, indicating potential roles in metabolic disorders .

Case Studies

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Activity

A series of derivatives synthesized from this compound were evaluated for their anti-inflammatory properties using in vitro assays. The results demonstrated a significant reduction in edema volume compared to control groups, highlighting the compound's therapeutic potential.

Case Study 2: Multitarget Approach in Cancer Therapy

Research focused on the synthesis of novel agents based on this compound showed promising results in down-regulating androgen receptors in prostate cancer models. The study concluded that these agents could serve as effective treatments for advanced stages of prostate cancer .

Mécanisme D'action

The mechanism of action of (5,6-Dimethyl-1h-benzimidazol-1-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit enzymes like microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in the inflammatory response . The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of various biological pathways.

Comparaison Avec Des Composés Similaires

(5,6-Dimethyl-1h-benzimidazol-1-yl)methanol can be compared with other similar compounds, such as:

(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid hydrochloride: This compound has a similar benzimidazole core but with an acetic acid group instead of a methanol group.

(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine: This compound features a methylmethanamine group at position 2 instead of a methanol group at position 1.

(5,6-Dichloro-1-methyl-1H-benzimidazol-2-yl)-methanol: This compound has chlorine substituents at positions 5 and 6 and a methanol group at position 2.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

(5,6-Dimethyl-1H-benzimidazol-1-yl)methanol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12N2O

- CAS Number : 19539-45-4

- Structure : The compound features a benzimidazole core with two methyl groups at the 5 and 6 positions and a hydroxymethyl group attached to the nitrogen atom.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have focused on its ability to inhibit cancer cell proliferation:

- Cell Proliferation Inhibition : In vitro studies have shown that this compound can effectively reduce the proliferation of several cancer cell lines, including melanoma and breast cancer cells. For instance, it was found to induce apoptosis in melanoma B16F10 cells, leading to decreased cell viability .

- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), which result in DNA damage and subsequent activation of apoptotic pathways. Specifically, the compound has been shown to upregulate p53 and p21 proteins, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects : Studies have demonstrated that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects:

- In Vivo Studies : Animal models have shown that this compound can reduce inflammation markers significantly. Its efficacy was compared with standard anti-inflammatory drugs, showing promising results in reducing edema and pain response .

- Docking Studies : Computational studies suggest that the compound interacts with key inflammatory mediators, potentially inhibiting their activity through competitive binding mechanisms .

Data Summary

| Activity Type | Model/Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | B16F10 melanoma cells | Not specified | Induction of apoptosis via ROS generation |

| Antibacterial | Staphylococcus aureus | Not specified | Disruption of cell membrane |

| Anti-inflammatory | In vivo animal models | Not specified | Inhibition of inflammatory cytokines |

Case Study 1: Anticancer Efficacy

A study conducted on various benzimidazole derivatives demonstrated that this compound significantly inhibited the growth of melanoma cells in vitro. The compound was tested alongside established chemotherapeutics and showed comparable efficacy in inducing apoptosis.

Case Study 2: Anti-inflammatory Effects

In a controlled animal study, this compound was administered to mice with induced inflammation. Results indicated a marked reduction in paw swelling compared to control groups treated with saline or standard anti-inflammatory agents.

Propriétés

IUPAC Name |

(5,6-dimethylbenzimidazol-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-3-9-10(4-8(7)2)12(6-13)5-11-9/h3-5,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCNDSQZKWGKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941309 | |

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19539-34-5 | |

| Record name | NSC163162 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DIMETHYL-1-BENZIMIDAZOLEMETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.